molecular formula C10H11FN2O2 B1481422 1-(2-Fluoropyridin-4-yl)pyrrolidine-3-carboxylic acid CAS No. 2092724-33-7

1-(2-Fluoropyridin-4-yl)pyrrolidine-3-carboxylic acid

Cat. No. B1481422
CAS RN: 2092724-33-7
M. Wt: 210.2 g/mol
InChI Key: BHINZIPYLFDCSN-UHFFFAOYSA-N
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Description

The compound “1-(2-Fluoropyridin-4-yl)pyrrolidine-3-carboxylic acid” is a heterocyclic compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen-containing ring that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “1-(2-Fluoropyridin-4-yl)pyrrolidine-3-carboxylic acid” is characterized by a pyrrolidine ring and a fluoropyridine group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The fluoropyridine group likely contributes to the compound’s reactivity and biological activity.


Chemical Reactions Analysis

While specific chemical reactions involving “1-(2-Fluoropyridin-4-yl)pyrrolidine-3-carboxylic acid” are not available, pyrrolidine derivatives are known to exhibit diverse biological activities, which may involve various chemical reactions .

Scientific Research Applications

Cancer Treatment Research

The compound has been investigated for its potential in cancer treatment as an Aurora kinase inhibitor. It demonstrates the ability to inhibit Aurora A, suggesting utility in therapeutic strategies against cancer (ロバート ヘンリー,ジェームズ, 2006).

Chemical Recognition and Sensing

Research has shown the compound's utility in chemical recognition and sensing, specifically in the development of a new chiral solvating agent. This is achieved through structurally simple, modular amino alcohols based on 1-amino-3-fluoro-2-alcohol functional arrays, indicating its importance in stereochemical analysis (F. Cuevas, P. Ballester, M. A. Pericàs, 2005).

Antimicrobial Activity

Compounds derived from 1-(2-Fluoropyridin-4-yl)pyrrolidine-3-carboxylic acid have been synthesized and tested for their antimicrobial properties. Some derivatives showed promising activity against aerobic and anaerobic bacteria, suggesting potential applications in developing new antimicrobial agents (A. Bogdanowicz et al., 2013).

Drug Development and Synthesis

The compound serves as an intermediate in the synthesis of pharmaceuticals, demonstrating versatility in drug development processes. For instance, it has been involved in the synthesis of influenza neuraminidase inhibitors, highlighting its role in creating treatments for viral infections (G. T. Wang et al., 2001).

Radiolabeling for Imaging

1-(2-Fluoropyridin-4-yl)pyrrolidine-3-carboxylic acid derivatives have been explored for their utility in radiolabeling peptides and proteins for imaging purposes, specifically through the design and radiosynthesis of new fluoropyridine-based maleimide reagents. This application is crucial for developing new diagnostic tools and radiopharmaceuticals for positron emission tomography (PET) (B. de Bruin et al., 2005).

Chemical Synthesis and Functionalization

The compound is also integral in the development of chemical synthesis methodologies, such as the C-H functionalization of cyclic amines, demonstrating its significance in advancing synthetic chemistry techniques (Y. Kang et al., 2015).

properties

IUPAC Name

1-(2-fluoropyridin-4-yl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2/c11-9-5-8(1-3-12-9)13-4-2-7(6-13)10(14)15/h1,3,5,7H,2,4,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHINZIPYLFDCSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoropyridin-4-yl)pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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